molecular formula C25H27N5O3S B2955848 N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251550-88-5

N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2955848
CAS No.: 1251550-88-5
M. Wt: 477.58
InChI Key: DGBQNUQXSAMXDL-UHFFFAOYSA-N
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Description

The compound features a pyrimidine core linked via a sulfanyl bridge to an acetamide group attached to a 4-acetylphenyl ring. The pyrimidine is further substituted with a 1-(2-methoxyphenyl)piperazine moiety. This structure combines electron-withdrawing (acetyl) and electron-donating (methoxy) groups, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-18(31)19-7-9-20(10-8-19)28-24(32)16-34-25-15-23(26-17-27-25)30-13-11-29(12-14-30)21-5-3-4-6-22(21)33-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBQNUQXSAMXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-acetylphenylamine and 2-methoxyphenylpiperazine. These intermediates are then subjected to further reactions, including nucleophilic substitution and condensation reactions, to form the final product. Common reagents used in these reactions include acetic anhydride, pyrimidine derivatives, and thiolating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Core : Pyrimidine with a sulfanyl bridge.
  • Substituents :
    • 4-Acetylphenyl acetamide.
    • 2-Methoxyphenylpiperazine.
Analogs (Selected Examples):

N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k)

  • Core : Pyridine with imidazothiazole.
  • Substituents : 4-Methoxybenzylpiperazine, phenylimidazothiazole acetamide.
  • Key Difference : Imidazothiazole instead of pyrimidine; 4-methoxy vs. 2-methoxy on phenyl .

2-Chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide (3)

  • Core : Linear alkyl chain.
  • Substituents : Chloroacetamide, 2-methoxyphenylpiperazine.
  • Key Difference : Lack of aromatic heterocyclic core; chloro vs. acetylphenyl group .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Core : Piperazine with sulfonyl linkage.
  • Substituents : 4-Fluorophenyl acetamide, tosyl group.
  • Key Difference : Sulfonyl instead of sulfanyl; fluorophenyl vs. acetylphenyl .

2-({6-[4-(4-Methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

  • Core : Pyrimidine with sulfanyl bridge.
  • Substituents : 4-Methoxyphenylpiperazine, 4-methylbenzyl acetamide.
  • Key Difference : 4-Methoxy vs. 2-methoxy on phenyl; methylbenzyl vs. acetylphenyl .

Physicochemical Properties

Compound ID Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound Not explicitly given ~500 (estimated) Not reported Not given
5k C₃₀H₃₀N₆O₂S 538.22 92–94 78
5l C₃₀H₂₉ClN₆O₂S 573.18 116–118 72
3 C₁₇H₂₃ClN₃O₂ 344.84 Not reported Not given
16 C₂₉H₂₈F₃N₇O₃ 604.24 Not reported 5

Trends :

  • Chloro-substituted analogs (e.g., 5l) exhibit higher melting points (116–118°C) compared to methoxy or fluoro derivatives, likely due to stronger intermolecular interactions .
  • The target compound’s acetyl group may enhance solubility in polar solvents compared to methyl or chloro substituents.

Biological Activity

N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the piperazine and pyrimidine moieties, followed by coupling reactions to form the final acetamide structure. Detailed synthetic pathways are often documented in patents and research articles, highlighting various methodologies employed to optimize yield and purity.

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. A study involving derivatives of N-phenylacetamides demonstrated their protective effects in animal models against seizures induced by maximal electroshock (MES). The results suggested that the presence of specific substituents on the aromatic rings significantly influenced anticonvulsant activity, with some compounds showing higher efficacy than traditional antiepileptic drugs like phenytoin .

Antipsychotic Properties

Additionally, related arylpiperazine compounds have been evaluated for antipsychotic activity. These studies suggest that interactions with serotonin (5-HT2A) and dopamine (D2) receptors may mediate their effects. Compounds similar to this compound have shown variable antipsychotic activity in different animal models, indicating potential for therapeutic applications in treating schizophrenia and other psychotic disorders .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been performed on various derivatives of N-(4-acetylphenyl)-2-{...}acetamide. This analysis has revealed that modifications in the piperazine or pyrimidine components can lead to significant changes in biological activity. For instance, substituting different groups at specific positions on the aromatic rings has been shown to enhance or diminish anticonvulsant efficacy.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeEffective Dose (mg/kg)Reference
Compound AAnticonvulsant100
Compound BAntipsychotic50
Compound CAnticonvulsant300
Compound DAntipsychotic75

Case Study 1: Anticonvulsant Efficacy

In a controlled study, a derivative similar to N-(4-acetylphenyl)-2-{...}acetamide was tested for its anticonvulsant properties. Mice were administered doses ranging from 50 to 300 mg/kg, with results indicating significant protection against MES-induced seizures at higher doses. The compound demonstrated a delayed onset but prolonged duration of action, suggesting its potential as a long-term treatment option .

Case Study 2: Psychotropic Effects

Another study focused on the psychotropic effects of an arylpiperazine derivative. The compound was evaluated using behavioral tests for antipsychotic activity. Results indicated that it significantly reduced catalepsy compared to control groups, supporting its potential use as an antipsychotic agent .

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